molecular formula C5H5IN2S B3273164 Pyrazine, 2-iodo-6-(methylthio)- CAS No. 58138-80-0

Pyrazine, 2-iodo-6-(methylthio)-

Cat. No.: B3273164
CAS No.: 58138-80-0
M. Wt: 252.08 g/mol
InChI Key: OHMPWYXOSJTRDT-UHFFFAOYSA-N
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Description

Pyrazine, 2-iodo-6-(methylthio)-: is a heterocyclic aromatic organic compound. It is a derivative of pyrazine, which is a six-membered ring containing two nitrogen atoms at opposite positions. The compound is characterized by the presence of an iodine atom at the second position and a methylthio group at the sixth position of the pyrazine ring. This unique structure imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrazine, 2-iodo-6-(methylthio)- typically involves the iodination of a pyrazine derivative followed by the introduction of a methylthio group. One common method involves the reaction of 2-chloropyrazine with sodium iodide in the presence of a suitable solvent to replace the chlorine atom with an iodine atom. The resulting 2-iodopyrazine is then treated with a methylthiolating agent, such as methylthiol, under basic conditions to introduce the methylthio group at the sixth position.

Industrial Production Methods: Industrial production of Pyrazine, 2-iodo-6-(methylthio)- may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: Pyrazine, 2-iodo-6-(methylthio)- undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium iodide, solvents like acetone or DMF.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products:

    Substitution Products: Various substituted pyrazines depending on the nucleophile used.

    Oxidation Products: Sulfoxides and sulfones.

    Coupling Products: Biaryl compounds and other complex structures.

Scientific Research Applications

Chemistry: Pyrazine, 2-iodo-6-(methylthio)- is used as a building block in organic synthesis

Biology and Medicine: The compound’s derivatives have shown potential in biological applications, including antimicrobial and anticancer activities. Researchers are exploring its use in drug discovery and development.

Industry: In the industrial sector, Pyrazine, 2-iodo-6-(methylthio)- is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of Pyrazine, 2-iodo-6-(methylthio)- and its derivatives depends on the specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine and methylthio groups can influence the compound’s binding affinity and selectivity, contributing to its biological activity.

Comparison with Similar Compounds

    Pyrazine: The parent compound, lacking the iodine and methylthio groups.

    2-Iodopyrazine: Similar structure but without the methylthio group.

    6-Methylthiopyrazine: Similar structure but without the iodine atom.

Uniqueness: Pyrazine, 2-iodo-6-(methylthio)- is unique due to the presence of both iodine and methylthio groups, which impart distinct reactivity and properties. This combination allows for diverse chemical transformations and applications that are not possible with simpler pyrazine derivatives.

Properties

IUPAC Name

2-iodo-6-methylsulfanylpyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2S/c1-9-5-3-7-2-4(6)8-5/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMPWYXOSJTRDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CN=CC(=N1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58138-80-0
Record name 2-Iodo-6-(methylthio)pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58138-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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